8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C19H24N4O3S. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The starting materials often include 1,3-dimethylxanthine and 3-methylbenzyl chloride. The reaction proceeds through a series of nucleophilic substitution and thiolation reactions. The conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action for 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur atom in the structure may play a crucial role in forming covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative, known for its stimulant effects.
Theobromine: Found in chocolate, similar in structure but with different biological effects.
Allopurinol: Used to treat gout, inhibits xanthine oxidase.
Uniqueness
8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the methoxyethyl and methylbenzyl groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C18H22N4O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
8-(2-methoxyethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3S/c1-12-6-5-7-13(10-12)11-22-14-15(19-17(22)26-9-8-25-4)20(2)18(24)21(3)16(14)23/h5-7,10H,8-9,11H2,1-4H3 |
InChI Key |
RJDWEDHKBIALLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCOC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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